molecular formula C10H8INO B11841673 6-Iodo-3-methoxyquinoline

6-Iodo-3-methoxyquinoline

Cat. No.: B11841673
M. Wt: 285.08 g/mol
InChI Key: ZFXZCARHKWKLCM-UHFFFAOYSA-N
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Description

6-Iodo-3-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H8INO. It is a derivative of quinoline, where the hydrogen atoms at positions 6 and 3 are replaced by iodine and methoxy groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-3-methoxyquinoline typically involves the iodination of 3-methoxyquinoline. One common method is the reaction of 3-methoxyquinoline with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced at the 6-position of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-3-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Iodo-3-methoxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodo-3-methoxyquinoline and its derivatives often involves the induction of oxidative stress in target cells. For example, in cancer cells, it can induce oxidative DNA damage, leading to cell cycle arrest and apoptosis. The compound interacts with cellular redox systems, altering the balance between reduced and oxidized glutathione, which contributes to its cytotoxic effects . Additionally, it can inhibit specific enzymes or receptors, disrupting essential cellular pathways .

Comparison with Similar Compounds

6-Iodo-3-methoxyquinoline can be compared with other iodoquinoline derivatives, such as:

The presence of both iodine and methoxy groups in this compound makes it unique, as it combines the electronic effects of both substituents, potentially enhancing its reactivity and biological activity .

Properties

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

6-iodo-3-methoxyquinoline

InChI

InChI=1S/C10H8INO/c1-13-9-5-7-4-8(11)2-3-10(7)12-6-9/h2-6H,1H3

InChI Key

ZFXZCARHKWKLCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C=CC(=CC2=C1)I

Origin of Product

United States

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